molecular formula C23H19N3O2S B4726301 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

Numéro de catalogue B4726301
Poids moléculaire: 401.5 g/mol
Clé InChI: YNSTUOJBGLSFEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 acts by selectively inhibiting BTK, which is a key enzyme in the N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling pathway. BTK is required for the activation of downstream signaling molecules, such as PLCγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these downstream signaling molecules, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. However, one limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.

Orientations Futures

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment and improve outcomes. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of these agents for the treatment of B-cell malignancies.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth and improved survival.

Propriétés

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-13-14(2)29-23(20(13)21(24)27)26-22(28)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,1-2H3,(H2,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSTUOJBGLSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.